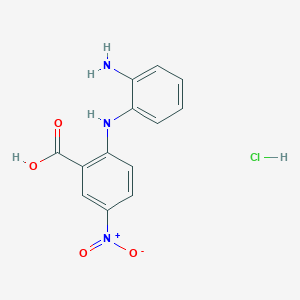

2-(2-Aminoanilino)-5-nitrobenzenecarboxylic acid hydrachloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring, a common feature in aromatic compounds, would contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Applications De Recherche Scientifique

Synthesis and Drug Development

Compounds with nitro and amino functional groups, similar to those in "2-(2-Aminoanilino)-5-nitrobenzenecarboxylic acid hydrachloride," play a significant role in the synthesis of pharmaceuticals. For instance, the development of antihypertensive α-blocking agents involves complex synthetic routes where nitro compounds are key intermediates. These synthetic processes utilize reactions with nitromethane, formaldehyde, and various anilines, leading to the production of compounds with potential antihypertensive activity (B. F. Abdel-Wahab, S. F. Mohamed, A. Amr, M. Abdalla, 2008).

Molecular Electronics

In the field of molecular electronics, nitroamine compounds have been utilized in the active layers of electronic devices to exhibit properties such as negative differential resistance and high on-off ratios. These findings suggest potential applications in the development of molecular switches or memory devices, highlighting the relevance of nitro and amino groups in functional materials research (Chen, Reed, Rawlett, Tour, 1999).

Catalysis

The catalytic reduction of nitroarenes to aminoarenes is a critical step in the synthesis of various chemicals and pharmaceuticals. Research involving ruthenium-catalyzed reductions demonstrates the efficient conversion of nitroarenes to their corresponding amino derivatives, showcasing the importance of these functional groups in catalytic processes and their potential in industrial applications (Yoshihisa Watanabe, T. Ohta, Y. Tsuji, T. Hiyoshi, Y. Tsuji, 1984).

Environmental Chemistry

The biodegradation of nitrobenzene compounds by microbial strains underscores the environmental relevance of such molecules. Studies on the degradation pathways reveal the transformation of nitro groups to amino groups, contributing to our understanding of pollutant remediation strategies and the microbial utilization of aromatic compounds (E. Katsivela, V. Wray, D. Pieper, R. Wittich, 1999).

Mécanisme D'action

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the biochemical context within which the compound is acting.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . These factors can affect the compound’s structure, its interactions with its targets, and its overall biological activity.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-aminoanilino)-5-nitrobenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4.ClH/c14-10-3-1-2-4-12(10)15-11-6-5-8(16(19)20)7-9(11)13(17)18;/h1-7,15H,14H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYBUGHQOQGSNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2928005.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2928008.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2928011.png)

![1-(2,3-Dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2928018.png)

![9-(2-methoxyphenethyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2928020.png)

![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2928022.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2928024.png)

![5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2928026.png)